molecular formula C25H27FN6O2 B2489836 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 847408-93-9

8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2489836
CAS-Nummer: 847408-93-9
Molekulargewicht: 462.529
InChI-Schlüssel: HDJFTMDLWZGJPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (molecular formula: C25H27FN6O2, molecular weight: 462.529) is a purine derivative featuring a 2-fluorophenyl-substituted piperazine ring at the 8-position and a phenethyl group at the 7-position . The fluorine atom on the phenyl ring enhances electronic interactions with biological targets, while the phenethyl group balances lipophilicity and solubility. It is primarily used in in vitro research for receptor binding studies and enzymatic assays, though its specific pharmacological applications remain under investigation .

Eigenschaften

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O2/c1-29-23-22(24(33)28-25(29)34)32(12-11-18-7-3-2-4-8-18)21(27-23)17-30-13-15-31(16-14-30)20-10-6-5-9-19(20)26/h2-10H,11-17H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJFTMDLWZGJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 847409-16-9 , is a purine derivative with potential therapeutic applications. Its structure includes a piperazine moiety, which is known for its diverse biological activities, particularly in the realm of neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C26H31FN6O2C_{26}H_{31}FN_{6}O_{2} with a molecular weight of 478.6 g/mol . The compound's structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC26H31FN6O2
Molecular Weight478.6 g/mol
CAS Number847409-16-9

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features to 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have shown efficacy against various bacterial strains and fungi. In vitro evaluations demonstrated that the compound could inhibit bacterial growth effectively compared to standard antibiotics .

Neuropharmacological Effects

The piperazine moiety is well-known for its interaction with neurotransmitter systems. Compounds containing this structure have been studied for their effects on serotonin and dopamine receptors. Preliminary data suggest that the compound may act as a modulator of these neurotransmitter systems, potentially providing therapeutic benefits in conditions such as depression and anxiety .

The exact mechanism of action for 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione remains under investigation. However, it is hypothesized that the compound interacts with specific receptors in the central nervous system (CNS) and may influence signaling pathways associated with neurotransmitter release and uptake .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of piperazine derivatives were synthesized and evaluated for their antimicrobial activity against standard bacterial strains. The results indicated that modifications to the piperazine ring significantly influenced antimicrobial potency .
  • Neuropharmacological Research : In a study focusing on the inhibition of serotonin transporters (SERT), compounds structurally related to 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione were shown to exhibit high affinity for SERT, suggesting potential use in treating mood disorders .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:

  • Mechanism : The compound interacts with specific signaling pathways involved in cell proliferation and survival.
  • Case Study : A derivative demonstrated an IC50 value ranging from 1.35 to 2.18 μM against various human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound also shows promise in antimicrobial applications:

  • Activity : Certain derivatives have demonstrated antibacterial and antifungal properties.
  • In Vitro Studies : Evaluations have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range.

Data Summary Table

Biological ActivityIC50/IC90 ValuesTarget Pathway
Antitumor1.35 - 2.18 μMCell proliferation
AntibacterialMICs in low μMBacterial growth
AntifungalVaries by strainFungal metabolism

Case Study 1: Antitumor Efficacy

In a study focusing on novel piperazine derivatives, one compound exhibited an IC50 value of 7.4 μM against specific cancer cell lines. The observed mechanism was attributed to the inhibition of critical signaling pathways involved in tumor growth.

Case Study 2: Antimicrobial Properties

Another research project synthesized similar derivatives and evaluated their antimicrobial efficacy against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential as anti-tubercular agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents on the piperazine ring, alkyl chain length at the 7-position, and halogen/moiety substitutions. These modifications influence molecular weight, solubility, and receptor affinity.

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 8-(2-fluorophenyl piperazine), 7-phenethyl C25H27FN6O2 462.529 Fluorine enhances receptor binding; phenethyl optimizes lipophilicity
8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6-dione 8-isobutyl piperazine, 7-phenethyl C22H30N6O2 410.522 Shorter isobutyl chain reduces steric hindrance; lower molecular weight
8-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-7-(3-phenylpropyl)-3-methylpurine-2,6-dione 8-(4-fluorophenyl piperazine), 7-(3-phenylpropyl) C26H29FN6O2 476.556 Longer 3-phenylpropyl chain increases lipophilicity; higher metabolic stability
8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6-dione 8-(4-methoxyphenyl piperazine), 7-(4-methylbenzyl) C21H30N6O3 414.5 Methoxy group alters electron distribution; potential for CNS targeting

Q & A

Basic Question: What are the standard synthetic protocols for synthesizing this compound, and how is structural purity validated?

Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

  • Introduction of the 4-(2-fluorophenyl)piperazine moiety via alkylation at the 8-position of the purine core.
  • Attachment of the phenethyl group at the 7-position using coupling agents like EDC/HOBt .
    Validation of structural purity requires:
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of unreacted intermediates.
  • High-Performance Liquid Chromatography (HPLC) with a C18 column (e.g., 90:10 water:acetonitrile mobile phase) to assess purity (>95%) .

Advanced Question: How can synthetic routes be optimized to improve yield while minimizing byproduct formation?

Answer:
Optimization strategies include:

  • Temperature control : Maintaining reactions at 0–5°C during piperazine coupling to reduce side reactions.
  • Catalyst screening : Testing Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling efficiency.
  • Solvent selection : Using anhydrous DMF instead of THF to enhance solubility of intermediates .
    Advanced characterization via LC-MS helps identify byproducts (e.g., N-alkylated impurities), guiding iterative refinement .

Basic Question: Which structural features of this compound are critical for its interaction with biological targets?

Answer:
Key structural determinants include:

  • Piperazine ring : Facilitates binding to serotonin/dopamine receptors due to its conformationally flexible, nitrogen-rich structure.
  • 2-Fluorophenyl group : Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects.
  • Phenethyl side chain : Promotes hydrophobic interactions with receptor pockets .
    These features are validated via radioligand displacement assays (e.g., using ³H-spiperone for 5-HT₂A affinity testing) .

Advanced Question: How can contradictory reports about its receptor selectivity (e.g., 5-HT₁A vs. D₂) be resolved experimentally?

Answer:
Contradictions arise from assay conditions (e.g., cell type, radioligand concentration). Resolution strategies:

  • Comparative binding assays : Parallel testing in HEK-293 cells expressing human 5-HT₁A and D₂ receptors under identical conditions.
  • Functional assays : Measure cAMP accumulation (for 5-HT₁A) vs. β-arrestin recruitment (for D₂) to distinguish agonism/antagonism.
  • Molecular docking : Use AutoDock Vina to model ligand-receptor interactions, prioritizing residues like Ser193 (5-HT₁A) vs. Asp114 (D₂) .

Basic Question: What analytical techniques are recommended for assessing stability in different solvents?

Answer:

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4), DMSO, and ethanol at 37°C for 72 hours.
  • UV-Vis spectroscopy : Monitor absorbance at λmax (e.g., 265 nm) for degradation products.
  • Mass spectrometry : Detect hydrolytic byproducts (e.g., cleavage of the piperazine-methyl bond) .

Advanced Question: How does the compound’s stability under oxidative stress inform formulation design?

Answer:
Oxidative degradation pathways (e.g., piperazine ring oxidation) are studied using:

  • Forced degradation : Treat with H₂O₂ (0.1% v/v) at 40°C for 24 hours.
  • LC-QTOF-MS : Identify degradation products (e.g., N-oxide derivatives).
    Formulation strategies include:
  • Lyophilization : To reduce aqueous exposure.
  • Antioxidant additives : Use ascorbic acid (0.01% w/v) in buffered solutions .

Advanced Question: What computational approaches predict its pharmacokinetic properties and metabolite profiles?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (∼3.2), BBB permeability (>0.3), and CYP450 inhibition.
  • Metabolite identification : Simulate Phase I metabolism (e.g., demethylation at the 3-position) via GastroPlus .
  • Molecular dynamics (MD) : Model binding to serum albumin (PDB ID: 1AO6) to predict plasma half-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.